molecular formula C12H24N2 B5690524 1-propyl-4-pyrrolidin-1-ylpiperidine

1-propyl-4-pyrrolidin-1-ylpiperidine

Katalognummer: B5690524
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: YUDYOZMCTYRVGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propyl-4-pyrrolidin-1-ylpiperidine is a piperidine derivative featuring a pyrrolidinyl substituent at the 4-position and a propyl chain at the 1-position. Piperidine scaffolds are ubiquitous in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .

Eigenschaften

IUPAC Name

1-propyl-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-7-13-10-5-12(6-11-13)14-8-3-4-9-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYOZMCTYRVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

1-propyl-4-pyrrolidin-1-ylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-propyl-4-pyrrolidin-1-ylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as a scaffold for drug design . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and treatments .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the Piperidine 1-Position

  • The piperazine ring introduces additional hydrogen-bond acceptors (HBA: 4 vs. 2 in the target compound), enhancing solubility but possibly reducing metabolic stability due to increased polarity .
  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ():
    The ethoxycarbonyl group adds a polar carbamate functionality, significantly increasing topological polar surface area (TPSA > 80 Ų vs. ~30 Ų for the target compound). This modification likely reduces passive diffusion but improves aqueous solubility, making it suitable for prodrug strategies .

Modifications at the Piperidine 4-Position

  • 1-Piperidin-4-yl-pyrrolidin-2-one ():
    The pyrrolidin-2-one group introduces a ketone, increasing HBA count (3 vs. 2) and TPSA (~50 Ų). The carbonyl group may enhance binding to serine proteases or kinases but could reduce BBB permeability due to higher polarity .

  • 4-(1H-Tetrazol-1-yl)piperidine hydrochloride ():
    Tetrazole acts as a carboxylic acid bioisostere, offering similar acidity (pKa ~4.5) without the metabolic liability of carboxyl groups. The ionic form (hydrochloride salt) enhances solubility, favoring oral bioavailability .

Heterocyclic Replacements of Pyrrolidinyl Groups

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Replacing pyrrolidine with pyrimidine introduces aromaticity and planar geometry, enabling π-π interactions with nucleic acids or ATP-binding pockets.
  • Chloro and fluoro substituents enhance metabolic stability via steric hindrance and reduced CYP450-mediated oxidation .

Structural and Physicochemical Comparison Table

Compound Name Molecular Weight Key Substituents logP (Predicted) TPSA (Ų) HBA/HBD Potential Applications References
1-Propyl-4-pyrrolidin-1-ylpiperidine 196.3 Propyl, pyrrolidinyl 2.1 29.5 2/0 CNS-targeted agents
1-Ethyl-4-piperidin-4-yl-piperazine 209.3 Ethyl, piperazine 1.6 32.1 4/0 Soluble intermediates
4-Anilino-1-Boc-piperidine 290.4 Boc, anilino 3.0 45.8 3/1 Opioid precursors
4-(1H-Tetrazol-1-yl)piperidine HCl 207.7 Tetrazole, HCl salt 0.8 62.4 5/1 Bioavailable prodrugs
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 217.3 Pyrimidine, methyl, amine 1.9 58.1 4/2 Kinase inhibitors

Key Findings and Implications

  • Lipophilicity vs. Solubility : Propyl and aryl groups enhance lipophilicity (logP >2) for CNS penetration, while polar groups (tetrazole, carboxylic acid) prioritize solubility for peripheral targets .
  • Receptor Engagement : Pyrrolidinyl and pyrimidine moieties enable diverse binding modes (hydrogen bonding, π-π stacking), suggesting versatility across enzyme and receptor targets .
  • Synthetic Flexibility : Boc and ethoxycarbonyl groups highlight strategies for protecting reactive amines or enabling prodrug activation .

Q & A

Q. What are the recommended synthetic routes for 1-propyl-4-pyrrolidin-1-ylpiperidine, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing piperidine derivatives via nucleophilic substitution or reductive amination. A common approach is reacting 4-piperidone with pyrrolidine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the pyrrolidinyl-piperidine core, followed by alkylation with 1-bromopropane . Key parameters include:

  • Temperature control : Elevated temperatures (~80°C) improve reaction kinetics but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane improves solubility of intermediates .
  • Purification : Recrystallization or column chromatography is critical to isolate the product (>95% purity) for biological testing .

Q. What analytical techniques are essential for characterizing 1-propyl-4-pyrrolidin-1-ylpiperidine?

  • NMR spectroscopy : 1H/13C NMR confirms structural integrity, with characteristic shifts for the piperidine (δ 2.5–3.5 ppm) and pyrrolidine (δ 1.6–2.1 ppm) moieties .
  • HPLC : Quantifies purity and monitors reaction progress; reversed-phase C18 columns with UV detection at 254 nm are standard .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 211.21) .

Q. What safety protocols are required for handling this compound?

  • Hazard classification : Based on structurally similar piperidine derivatives, it likely causes skin/eye irritation (GHS Category 2) and respiratory irritation (STOT SE 3) .
  • PPE : Lab coat, nitrile gloves, and safety goggles are mandatory.
  • Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing 1-propyl-4-pyrrolidin-1-ylpiperidine under scalable conditions?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may reduce byproducts in alkylation steps .
  • pH control : Maintaining basic conditions (pH 9–10) during amination prevents protonation of the nucleophile, enhancing reaction efficiency .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time and increasing reproducibility .

Q. How should researchers address discrepancies in spectroscopic data for this compound?

  • Contradiction analysis : If NMR signals deviate from expected patterns (e.g., split peaks), consider:
    • Tautomerism : Piperidine-pyrrolidine systems may exhibit conformational flexibility, requiring variable-temperature NMR .
    • Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 4-piperidone) .
  • Cross-validation : Use complementary techniques like IR spectroscopy to confirm functional groups (e.g., C-N stretch at ~1250 cm⁻¹) .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis .
  • Reaction path modeling : Quantum chemical calculations (e.g., using Gaussian) identify transition states and optimize reaction pathways .

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

  • In vitro assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.